D-Luciferin phosphate

Description

Properties

IUPAC Name |

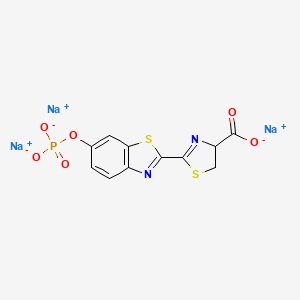

trisodium;2-(6-phosphonatooxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N2O6PS2.3Na/c14-11(15)7-4-21-9(13-7)10-12-6-2-1-5(3-8(6)22-10)19-20(16,17)18;;;/h1-3,7H,4H2,(H,14,15)(H2,16,17,18);;;/q;3*+1/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWNEBIRLVIOBC-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2Na3O6PS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Phosphorylation of D-Luciferin

The most established method for synthesizing this compound involves phosphorylation of D-Luciferin using phosphorus oxychloride (POCl₃). This process is adapted from classical phosphorylation techniques, optimized for high yield and purity:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | D-Luciferin (50 mg, 0.18 mmol) | Suspended in water and cooled to 0°C | Initial suspension |

| 2 | Phosphorus oxychloride (92 mg, 0.6 mmol) | Added dropwise with stirring | Controlled addition prevents side reactions |

| 3 | Reaction at 20°C for 30 min | Reaction proceeds with stirring | Complete phosphorylation |

| 4 | Neutralization with acetic acid | To quench excess POCl₃ | Neutralizes the mixture |

| 5 | Evaporation under vacuum | To remove residual reagents | Purification step |

The resulting this compound is purified via high-performance liquid chromatography (HPLC), with typical yields around 29% based on initial D-Luciferin amount.

Alternative Synthesis via Esterification

Another approach involves esterification of D-Luciferin with phosphoryl reagents such as phosphoryl chloride or phosphoric acid derivatives, followed by purification:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | D-Luciferin and phosphoryl chloride | Reacted in anhydrous conditions | Requires inert atmosphere |

| 2 | Controlled addition at low temperature | To prevent side reactions | Ensures selectivity |

| 3 | Purification via HPLC | To isolate pure this compound | Yields typically 25-30% |

This method offers high specificity but requires rigorous control of reaction conditions.

Purification and Characterization

Post-synthesis, this compound is purified using techniques such as:

- HPLC : Ensures high purity (>98%) necessary for biological applications.

- Spectrometry : Ultraviolet absorption spectra confirm the presence of the phosphate group, with characteristic peaks around 280 nm.

- Elemental Analysis : Confirms molecular composition, with calculated and found percentages aligning within acceptable deviations (e.g., C, H, N content).

Notable Research Discoveries and Data

Enhanced Turnover and Stability

Research indicates that this compound exhibits a higher turnover number (kcat) compared to D-Luciferin, making it more efficient as a substrate for firefly luciferase. Its stability under physiological conditions is superior, reducing degradation during storage and assay procedures.

Synthetic Derivatives

Various derivatives, such as D-Luciferin methyl ester and N-hydroxysuccinimide esters, have been synthesized to improve cell permeability and conjugation efficiency. These derivatives are prepared via esterification reactions, often involving carbodiimide coupling agents, and are purified through silica gel chromatography or HPLC.

| Derivative | Synthesis Method | Yield | Application |

|---|---|---|---|

| D-Luciferin methyl ester | Esterification with methyl iodide | 69% | Cell-permeable probes |

| D-Luciferin-N-hydroxysuccinimide ester | Carbodiimide coupling | 80% | Bioconjugation |

Bioluminescent Assay Optimization

The synthesis of this compound directly impacts bioluminescent assay sensitivity. Modified synthesis routes aim to produce high-purity, stable compounds for consistent luminescence signals, critical in ATP detection and gene expression studies.

Summary of Key Preparation Methods

- Phosphorylation of D-Luciferin with phosphorus oxychloride or phosphoryl chloride.

- Esterification reactions for derivative synthesis, including methyl ester and NHS ester formation.

- Purification through HPLC and spectroscopic validation.

- Formulation in buffered aqueous solutions, protected from light, and stored under ultra-cold conditions.

Chemical Reactions Analysis

Types of Reactions

D-Luciferin phosphate undergoes several types of chemical reactions, including:

Oxidation: Catalyzed by luciferase, this compound is oxidized in the presence of oxygen, adenosine triphosphate (ATP), and magnesium ions (Mg2+), resulting in light emission.

Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions to yield D-Luciferin.

Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Requires luciferase, oxygen, ATP, and Mg2+.

Hydrolysis: Can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Substitution: Involves nucleophiles such as amines or alcohols.

Major Products

Oxidation: Produces oxyluciferin and light.

Hydrolysis: Yields D-Luciferin.

Substitution: Forms various substituted derivatives of D-Luciferin.

Scientific Research Applications

D-Luciferin phosphate has a wide range of applications in scientific research:

Bioimaging: Used in in vivo imaging to monitor biological processes in real-time.

Gene Expression Studies: Acts as a reporter molecule to study gene expression and regulation.

Drug Discovery: Utilized in high-throughput screening assays to identify potential drug candidates.

Environmental Monitoring: Employed in biosensors to detect pollutants and toxins.

Mechanism of Action

The mechanism of action of D-Luciferin phosphate involves its oxidation by luciferase. The enzyme catalyzes the conversion of this compound to oxyluciferin in the presence of oxygen, ATP, and Mg2+. This reaction produces light, which can be detected and measured. The light emission is proportional to the amount of this compound present, making it a valuable tool for quantitative analysis.

Comparison with Similar Compounds

D-Luciferin Sodium/Potassium Salts

- CAS Numbers : Sodium salt (103404-75-7); Potassium salt (115144-35-9) .

- Applications : Direct substrates for firefly luciferase in bioluminescence imaging (BLI) for monitoring tumor growth, gene expression, and bacterial metabolism .

- Used at concentrations up to 40 mg/mL in vivo for murine studies, whereas this compound is typically used at micromolar levels in vitro .

4-Methylumbelliferyl Phosphate (MUP)

- CAS Number : 3368-04-5 .

- Applications : Fluorescent substrate for phosphatases, generating fluorescent 4-methylumbelliferone upon dephosphorylation.

- Key Differences: MUP relies on fluorescence detection, which is less sensitive than luminescence-based assays using this compound . Fluorescence assays may suffer from autofluorescence interference, whereas this compound minimizes background noise in luminescence workflows .

Coelenterazine

D-Luciferin Derivatives (Ethyl Ester, Galactoside)

- CAS Numbers : Ethyl ester (135251-85-3); Galactoside (131474-38-9) .

- Applications : Pro-luciferins activated by esterases (ethyl ester) or β-galactosidase (galactoside) for cell-specific imaging.

- Key Differences :

Performance Metrics and Research Findings

Table 1: Comparative Analysis of this compound and Analogues

Key Observations :

Sensitivity : this compound outperforms MUP in phosphatase assays due to the superior sensitivity of luminescence detection .

Specificity : Unlike coelenterazine, this compound is ATP-dependent, restricting its use to ATP-rich environments (e.g., viable cells) .

Metabolic Stability : this compound is resistant to degradation by cytochrome P450 enzymes (CYPs), unlike native D-luciferin, which can be metabolized by Mtb CYPs in bacterial studies .

Biological Activity

D-Luciferin phosphate is a bioluminescent compound derived from D-luciferin, primarily known for its role in the light-emitting reactions of fireflies. This modification enhances its utility in biochemical assays, particularly as a substrate for various phosphatases. This article explores the biological activity of this compound, including its enzymatic interactions, applications in research, and comparative studies with other luciferin derivatives.

This compound is characterized by its ability to emit light upon enzymatic cleavage. It serves as a substrate for alkaline phosphatases and acid phosphatases, leading to the release of D-luciferin, which subsequently participates in bioluminescent reactions. The general reaction mechanism can be summarized as follows:

- Enzyme Interaction : this compound is hydrolyzed by phosphatases.

- Light Emission : The released D-luciferin undergoes oxidation catalyzed by luciferase, resulting in the emission of light.

This process is crucial for real-time monitoring of enzyme activity in various biological samples, providing insights into cellular processes and enzyme kinetics .

Applications in Research

This compound has several important applications in biomedical research:

- Bioluminescent Imaging : It is widely used in bioluminescent imaging (BLI) to visualize gene expression and tumor growth in vivo. Studies have shown that it can effectively detect enzyme activity at low concentrations, making it valuable for sensitive detection assays .

- Caged Luciferin Strategies : Researchers utilize this compound in caged luciferin strategies, where the release of active D-luciferin is controlled by specific enzymatic activity. This approach enhances targeted applications in cellular studies .

- Pharmacokinetics Studies : Investigations into the pharmacokinetics of this compound reveal its distribution and metabolism within biological systems. For instance, studies have demonstrated its limited brain distribution due to efflux transporters at the blood-brain barrier .

Comparative Studies

Comparative studies highlight the advantages of this compound over other luciferins. For example, CycLuc1, a synthetic analog, has shown improved signal intensity in certain applications; however, this compound remains a preferred choice for specific assays due to its high turnover number when acted upon by alkaline phosphatase .

| Compound | Sensitivity | Application Area | Notes |

|---|---|---|---|

| D-Luciferin | Moderate | Gene expression imaging | Limited brain distribution |

| CycLuc1 | High | Tumor detection | Better signal at lower doses |

| This compound | Very High | Enzyme activity detection | High turnover with alkaline phosphatase |

Case Studies

- Enzyme Activity Detection : A study demonstrated that this compound could detect alkaline phosphatase activity with high sensitivity. The enzyme's turnover number was significantly higher compared to other substrates, indicating its suitability for real-time monitoring .

- Tumor Imaging : In a comparative study of different luciferins for tumor imaging, this compound provided robust signals from subcutaneous tumors when administered via various injection routes (intravenous vs. subcutaneous). This versatility enhances its application in preclinical models .

- Pharmacokinetic Analysis : A pharmacokinetic study using liquid chromatography-tandem mass spectrometry (LC-MS/MS) assessed the biodistribution of this compound and its analogs across different tissues, revealing insights into their metabolic pathways and efficacy in imaging applications .

Q & A

Q. Basic

Reconstitute lyophilized D-luciferin potassium salt in PBS (pH 7.4) to 15 mg/mL.

Filter-sterilize (0.22 µm) to remove particulates.

For kinetic assays, pre-warm to 37°C and mix with ATP (1 mM final) and luciferase (0.1–1 µg/mL).

Include negative controls (no substrate) and calibrate using a standard curve (0–2 µM D-luciferin) .

How can researchers resolve discrepancies in luminescence output when using this compound across different experimental models?

Advanced

Discrepancies often arise from:

- Salt form : Potassium salts may precipitate in high-K⁺ buffers; sodium salts are preferable in such cases .

- Buffer pH : Deviations from pH 7.4 reduce luciferase activity; validate using a pH meter and adjust with NaOH/HCl .

- Cell type : Secreted phosphatases in certain tissues (e.g., liver) can hydrolyze this compound, requiring inhibitors like levamisole .

- Instrument calibration : Normalize luminescence readings to a reference standard (e.g., recombinant luciferase controls) .

What analytical techniques are used to validate the purity and structural integrity of synthesized this compound compounds?

Q. Advanced

- HPLC : C18 columns with UV detection (280 nm) assess purity (>95% required for in vivo use).

- Mass spectrometry (MS) : Confirm molecular weight (e.g., D-luciferin potassium salt: MW 318.4 g/mol).

- NMR : ¹H/¹³C spectra verify absence of residual solvents (e.g., DMSO) and correct substitution patterns .

- Bioluminescence assay : Compare activity to commercial standards (e.g., 1–3 × 10¹⁰ RLU/mg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.